Cas no 2171577-13-0 (2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-oxazol-4-yl}formamido)butanoic acid)

2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-oxazol-4-yl}formamido)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-oxazol-4-yl}formamido)butanoic acid
- 2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)butanoic acid
- EN300-1552663
- 2171577-13-0
-
- インチ: 1S/C24H23N3O6/c1-2-19(23(29)30)27-22(28)21-20(33-13-26-21)11-25-24(31)32-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,2,11-12H2,1H3,(H,25,31)(H,27,28)(H,29,30)
- InChIKey: UEQNUGVYWPHWMX-UHFFFAOYSA-N
- ほほえんだ: O(C(NCC1=C(C(NC(C(=O)O)CC)=O)N=CO1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 449.15868546g/mol
- どういたいしつりょう: 449.15868546g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 33
- 回転可能化学結合数: 9
- 複雑さ: 696
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 131Ų
2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-oxazol-4-yl}formamido)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1552663-10.0g |
2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)butanoic acid |
2171577-13-0 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1552663-5.0g |
2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)butanoic acid |
2171577-13-0 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1552663-0.1g |
2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)butanoic acid |
2171577-13-0 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1552663-10000mg |
2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)butanoic acid |
2171577-13-0 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1552663-50mg |
2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)butanoic acid |
2171577-13-0 | 50mg |
$2829.0 | 2023-09-25 | ||
Enamine | EN300-1552663-2500mg |
2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)butanoic acid |
2171577-13-0 | 2500mg |
$6602.0 | 2023-09-25 | ||
Enamine | EN300-1552663-1000mg |
2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)butanoic acid |
2171577-13-0 | 1000mg |
$3368.0 | 2023-09-25 | ||
Enamine | EN300-1552663-0.5g |
2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)butanoic acid |
2171577-13-0 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1552663-2.5g |
2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)butanoic acid |
2171577-13-0 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1552663-250mg |
2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)butanoic acid |
2171577-13-0 | 250mg |
$3099.0 | 2023-09-25 |
2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-oxazol-4-yl}formamido)butanoic acid 関連文献
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
3. Book reviews
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-oxazol-4-yl}formamido)butanoic acidに関する追加情報
Exploring the Potential of 2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-oxazol-4-yl}formamido)butanoic Acid: A Comprehensive Overview
The compound with CAS No. 2171577-13-0, known as 2-{[5-(fluorenylmethoxycarbonylamino)methyl]-1,3-thiazolium formamido}butanoic acid, is a highly specialized chemical entity with significant potential in various scientific and industrial applications. This compound has garnered attention due to its unique structural features and promising functional properties. Recent advancements in chemical synthesis and materials science have further highlighted its versatility and utility in cutting-edge research.
Fluorenylmethoxycarbonyl (Fmoc) groups are well-known in peptide chemistry for their role as protecting groups during solid-phase synthesis. The presence of an Fmoc group in this compound underscores its potential application in peptide synthesis and drug delivery systems. Researchers have recently explored the use of Fmoc-containing compounds in the development of bioconjugates and targeted drug delivery systems, which could revolutionize therapeutic strategies.
The 1,3-thiazole ring structure within the compound is another key feature that contributes to its reactivity and stability. Thiazole derivatives are widely studied for their antimicrobial, antifungal, and anticancer properties. Recent studies have demonstrated that thiazole-containing compounds can exhibit potent inhibitory effects against various enzymes, making them promising candidates for drug development.
The formamido group present in the molecule plays a crucial role in intermolecular interactions, particularly in hydrogen bonding. This functional group enhances the compound's solubility and bioavailability, which are critical factors in pharmaceutical applications. Additionally, the butanoic acid moiety provides a hydrophilic tail, further enhancing the compound's compatibility with biological systems.
Recent research has focused on the synthesis and characterization of this compound using advanced techniques such as microwave-assisted synthesis and high-resolution mass spectrometry. These methods have enabled chemists to optimize the synthesis process, ensuring higher yields and better purity. The compound's stability under various conditions has also been extensively studied, revealing its suitability for use in diverse environments.
In terms of applications, this compound has shown potential in biomedical imaging, where its ability to act as a contrast agent could enhance diagnostic procedures. Additionally, its role as a building block in supramolecular chemistry has opened new avenues for the creation of complex molecular architectures with tailored properties.
Environmental considerations are also a critical aspect of this compound's development. Researchers have investigated its biodegradability and toxicity profiles to ensure that it meets stringent environmental regulations. Preliminary studies suggest that the compound exhibits low toxicity and is biodegradable under specific conditions, making it a sustainable choice for industrial applications.
In conclusion, 2-{[5-(fluorenylmethoxycarbonylamino)methyl]-1,3-thiazolium formamido}butanoic acid represents a multifaceted chemical entity with immense potential across various fields. Its unique structural features, combined with recent advancements in synthesis and application techniques, position it as a key player in future scientific endeavors. As research continues to uncover its full capabilities, this compound is poised to make significant contributions to both academic and industrial sectors.
2171577-13-0 (2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-oxazol-4-yl}formamido)butanoic acid) 関連製品
- 1170963-23-1(N-(2-{6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)thiophene-2-sulfonamide)
- 1888806-99-2(2-fluoro-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine)
- 1380143-64-5(2-amino-3-(2,3,5,6-tetrafluorophenyl)propan-1-ol)
- 2171806-68-9(4-(aminomethyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one)
- 2138311-96-1(5-Isothiazolemethanamine, 4-bromo-N-[(4-fluorophenyl)methyl]-)
- 2229416-61-7(1-methyl-2-(2-methylbutan-2-yl)piperazine)
- 895643-71-7(N-(5-chloro-2,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide)
- 550998-60-2(2-Benzofurancarboxylic acid, 5,7-difluoro-)
- 1261229-71-3([1-(4-Fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride)
- 1421509-53-6(2-(4-fluorophenyl)sulfanyl-N-2-(3-methyl-1,2-oxazol-5-yl)ethylacetamide)




